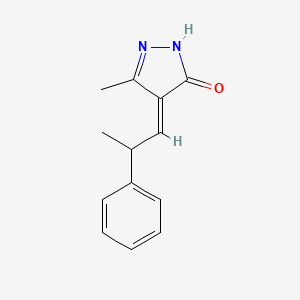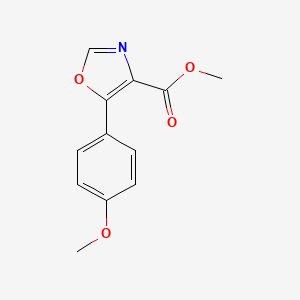
1,3,5,6-Tetramethylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,6-Tetramethylpyrazin-2(1H)-one is an organic compound with the molecular formula C₈H₁₂N₂O It is a derivative of pyrazine, characterized by the presence of four methyl groups attached to the pyrazine ring and a keto group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5,6-Tetramethylpyrazin-2(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-butanedione with ammonia or an amine can lead to the formation of the pyrazine ring, followed by methylation to introduce the four methyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,6-Tetramethylpyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
1,3,5,6-Tetramethylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential therapeutic effects, such as neuroprotective and anti-inflammatory activities.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3,5,6-Tetramethylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects may be attributed to its ability to modulate oxidative stress and inflammation pathways. The compound may also interact with enzymes and receptors involved in these processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetramethylpyrazine: Similar structure but lacks the keto group.
1,4-Dimethylpyrazine: Contains fewer methyl groups and different substitution pattern.
2,5-Dimethylpyrazine: Another derivative with fewer methyl groups.
Propriétés
Numéro CAS |
38052-24-3 |
|---|---|
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
1,3,5,6-tetramethylpyrazin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-5-7(3)10(4)8(11)6(2)9-5/h1-4H3 |
Clé InChI |
JRCMRAAGDVDLTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)C(=N1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


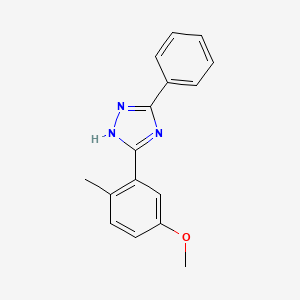
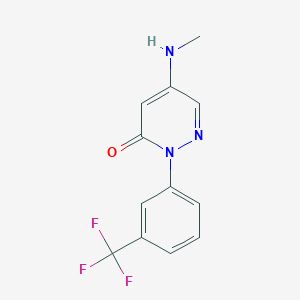
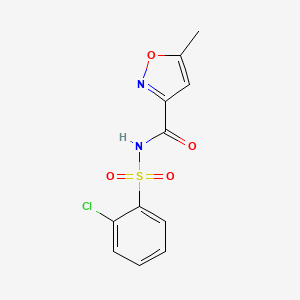
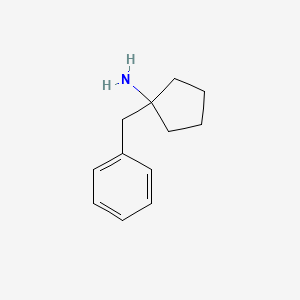
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidine-3-thione](/img/structure/B15214336.png)
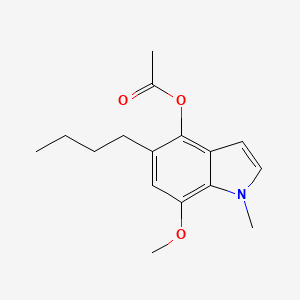
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine](/img/structure/B15214346.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl-](/img/structure/B15214361.png)
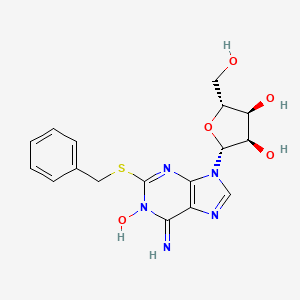

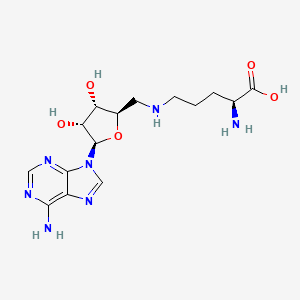
![8-[5-(Dimethoxymethyl)-4,5-dihydro-1,2-oxazol-3-yl]octan-1-ol](/img/structure/B15214379.png)
